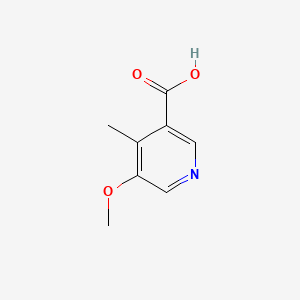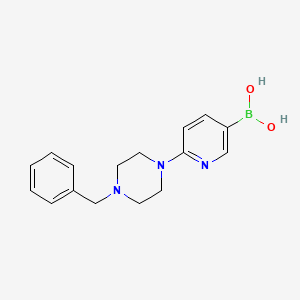
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid” belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Molecular Structure Analysis
The empirical formula of a similar compound, “6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester”, is C20H32BN3O4 . The molecular weight is 389.30 . Another similar compound, “(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid”, has an empirical formula of C9H14BN3O2 and a molecular weight of 207.04 .Physical And Chemical Properties Analysis
The compound “6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester” is a solid with a melting point of 165-169 °C . A similar compound, “6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester”, is also a solid with a melting point of 137-142 °C .Scientific Research Applications
Anti-Tubercular Agents
The structure of (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid suggests potential use as an anti-tubercular agent. Compounds with similar structures have been designed and synthesized for their activity against Mycobacterium tuberculosis . The benzylpiperazine moiety is often explored for its biological activity, which could be leveraged in this context.
Antimicrobial Activity
The benzylpiperazine and pyridine components of the molecule may contribute to antimicrobial properties. Molecular docking simulations of related compounds have shown interactions with bacterial enzymes, hinting at possible enzyme inhibition mechanisms .
Molecular Modeling
Due to its unique structure, this compound could be used in molecular modeling studies to explore interactions with various biological targets. The boronic acid moiety can form reversible covalent bonds with enzymes, making it a valuable tool for probing enzyme mechanisms .
properties
IUPAC Name |
[6-(4-benzylpiperazin-1-yl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O2/c21-17(22)15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21-22H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMCWMOMRSHAKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855761 |
Source


|
| Record name | [6-(4-Benzylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid | |
CAS RN |
1356242-29-9 |
Source


|
| Record name | [6-(4-Benzylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)
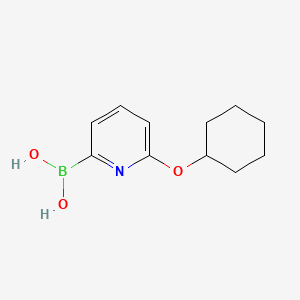

![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)
![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)
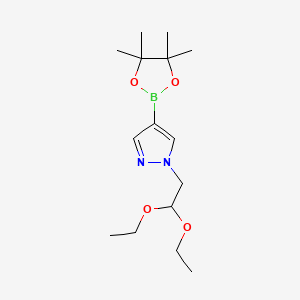
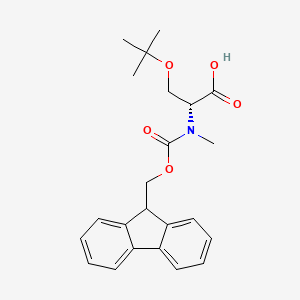

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)
